molecular formula C16H16N2O4 B5843078 N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide

N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B5843078
M. Wt: 300.31 g/mol
InChI Key: GZNHVEISXAKMGE-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide: is an organic compound with the molecular formula C16H16N2O4 It is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This can be done using a mixture of concentrated nitric acid and sulfuric acid.

    Acylation: The introduction of the benzamide group is achieved through acylation. This involves reacting the nitrobenzene derivative with an acyl chloride in the presence of a base such as pyridine.

    Methoxylation: The introduction of the methoxy group is achieved through methoxylation. This involves reacting the acylated product with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and methyl groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of nitrobenzene oxides.

    Reduction: Formation of N-(2-methoxy-5-methylphenyl)-3-methyl-4-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile or nucleophile used.

Scientific Research Applications

Chemistry: N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine: The compound is investigated for its potential use in medicinal chemistry. Its derivatives may be developed into pharmaceutical agents for the treatment of various diseases and conditions.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and methyl groups may influence the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-methoxy-5-methylphenyl)acetamide
  • N-(2-methoxy-5-methylphenyl)-3-phenylacrylamide
  • N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Comparison: N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both a nitro group and a benzamide structure. This combination imparts distinct chemical and biological properties compared to its analogs. For example, the nitro group enhances its potential for reduction reactions, while the benzamide structure provides a scaffold for further functionalization. Similar compounds may lack one or more of these features, resulting in different reactivity and applications.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-10-4-7-15(22-3)13(8-10)17-16(19)12-5-6-14(18(20)21)11(2)9-12/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNHVEISXAKMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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